Cas no 94238-64-9 (2-azido-6-(trifluoromethyl)pyridine)

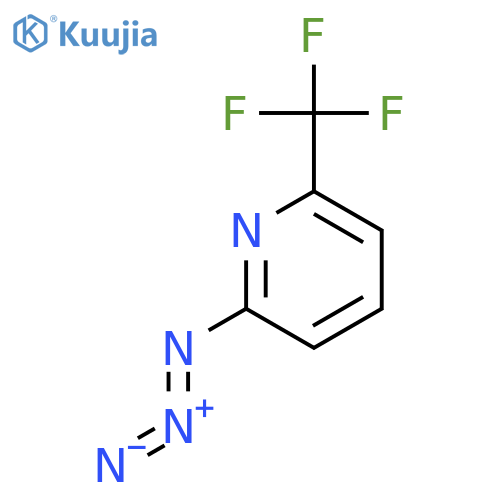

94238-64-9 structure

商品名:2-azido-6-(trifluoromethyl)pyridine

CAS番号:94238-64-9

MF:C6H3F3N4

メガワット:188.110030412674

MDL:MFCD23938396

CID:4343486

PubChem ID:13339347

2-azido-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2-azido-6-(trifluoromethyl)-

- 2-azido-6-(trifluoromethyl)pyridine

- 2-azido-6-trifluoromethylpyri-dine

- EN300-279745

- 94238-64-9

- AKOS019150139

-

- MDL: MFCD23938396

- インチ: InChI=1S/C6H3F3N4/c7-6(8,9)4-2-1-3-5(11-4)12-13-10/h1-3H

- InChIKey: GQYVZJJLTANSLQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 188.03098060Da

- どういたいしつりょう: 188.03098060Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 27.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

2-azido-6-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-279745-0.05g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 94.0% | 0.05g |

$212.0 | 2025-03-19 | |

| Enamine | EN300-279745-0.1g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 94.0% | 0.1g |

$317.0 | 2025-03-19 | |

| Enamine | EN300-279745-10.0g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 94.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-279745-5.0g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 94.0% | 5.0g |

$2650.0 | 2025-03-19 | |

| 1PlusChem | 1P028LZA-10g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 91% | 10g |

$4919.00 | 2023-12-16 | |

| 1PlusChem | 1P028LZA-5g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 91% | 5g |

$3338.00 | 2023-12-16 | |

| Enamine | EN300-279745-2.5g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 94.0% | 2.5g |

$1791.0 | 2025-03-19 | |

| Enamine | EN300-279745-5g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 91% | 5g |

$2650.0 | 2023-09-09 | |

| Enamine | EN300-279745-0.25g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 94.0% | 0.25g |

$452.0 | 2025-03-19 | |

| Enamine | EN300-279745-0.5g |

2-azido-6-(trifluoromethyl)pyridine |

94238-64-9 | 94.0% | 0.5g |

$713.0 | 2025-03-19 |

2-azido-6-(trifluoromethyl)pyridine 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

94238-64-9 (2-azido-6-(trifluoromethyl)pyridine) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量